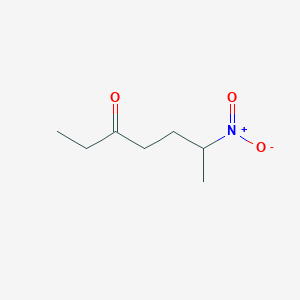

6-Nitroheptan-3-one

Übersicht

Beschreibung

6-Nitroheptan-3-one is a chemical compound with the molecular formula C7H13NO3 and a molecular weight of 159.19 . It is stored under an inert atmosphere at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H13NO3/c1-3-7(9)5-4-6(2)8(10)11/h6H,3-5H2,1-2H3 . This indicates that the molecule consists of a heptanone backbone with a nitro group attached to the 6th carbon atom . Physical And Chemical Properties Analysis

This compound is a solid or semi-solid or lump or liquid . It has a boiling point of 255.5±23.0°C at 760 mmHg . The compound is stored under an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen

Oxidative Synthesis of Isoxazoline-N-oxide

6-Nitroheptan-3-one is used in the synthesis of isoxazoline-N-oxide and bicyclo[3.1.0]hexane via oxidative intramolecular cyclization of optically active nitro alcohols. This process has a notable stereoselectivity and chemoselectivity, influenced by the configuration of the stereogenic center adjacent to the alkenyl group. This methodology is significant in preparing chiral heterocyclic systems and is applicable in the synthesis of complex organic compounds (Kamimura et al., 2016).

Bonding in Amorphous Carbon Nitride

Research on carbon nitride, specifically focusing on crystalline super-hard phases and amorphous phases with carbon-nitrogen bonds, is relevant to this compound. This study examines the chemical bonding in carbon nitride, utilizing techniques like Nuclear Magnetic Resonance (NMR) and Electron Energy Loss Spectroscopy (EELS), which are essential in understanding the bonding and structure of such compounds (Rodil & Muhl, 2004).

Synthesis and Characterization of Nitramines

The synthesis of N-nitroso- and N-nitraminotetrazoles from aminotetrazoles, relevant to the study of this compound, includes detailed characterization through vibrational spectroscopy, NMR, mass spectrometry, and X-ray diffraction. This research is significant in the field of organic chemistry for understanding the structure and bonding of nitramines, which has applications in various chemical synthesis processes (Karaghiosoff et al., 2006).

Cheletropic Decomposition of Cyclic Nitrosoamines

Theoretical studies on the cheletropic decompositions of various nitrosoamines, including 6-nitroso-6-azabicyclo[2.1.1]hexa-4-ene, offer insights into the reaction mechanisms and stability of cyclic nitroso compounds. This research is relevant in the field of theoretical chemistry and aids in understanding the stability and decomposition pathways of nitroso compounds (Shustov & Rauk, 2000).

Microbial Degradation of Explosives

Studies on the biotransformation of nitroaromatic explosives like TNT and nitramine explosives such as RDX and HMX are indirectly relevant to the understanding of this compound. This research explores the microbial degradation pathways and the potential for bioremediation of nitro compound-contaminated environments (Hawari et al., 2000).

Synthesis and Magnetic Properties of Nickel(I) Complexes

Research into the synthesis and magnetic properties of two-coordinate nickel(I) complexes, such as [Ni(6-Mes)2]+, involves the study of nitro compounds in coordination chemistry. Understanding the magnetic anisotropy and single-ion magnet behavior of such complexes contributes to the broader field of material science and inorganic chemistry, where nitro compounds like this compound can play a role (Poulten et al., 2013).

Structural Analysis of Cyclic Nitrosoamines

The study of the reaction between tricyclo[4.1.0.0^(2,7)]heptane and nitryl chloride, leading to chlorination products instead of nitro compounds, highlights the importance of structural analysis in organic chemistry. The X-ray analysis of these chlorination products provides valuable insights into the structural orientation and reactivity of cyclic nitrosoamines, which is significant in understanding the behavior of similar compounds like this compound (Borbulevych et al., 2002).

Vibrational Spectroscopy of Nitro Compounds

Vibrational spectroscopic studies, including FT-IR and FT-Raman, on compounds like 3-hydroxy-6-methyl-2-nitropyridine provide essential information about the structural and electronic properties of nitro compounds. This research aids in understanding the bonding, electronic structure, and reactivity of nitro compounds, which is crucial for the development of new materials and pharmaceuticals (Karnan et al., 2012).

Synthesis Optimization of Nitroquinazoline

The synthesis optimization of 6-nitro-3,4-dihydroquinazolin-4-one, a compound structurally related to this compound, demonstrates the importance of process optimization in chemical synthesis. This study focuses on the factors affecting the nitration process and the optimization methods, which are essential in the efficient and scalable production of nitro compounds (Ziyadullaev et al., 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

6-nitroheptan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-3-7(9)5-4-6(2)8(10)11/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKAXLRSLQVORW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCC(C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70525634 | |

| Record name | 6-Nitroheptan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70525634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83188-08-3 | |

| Record name | 6-Nitroheptan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70525634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

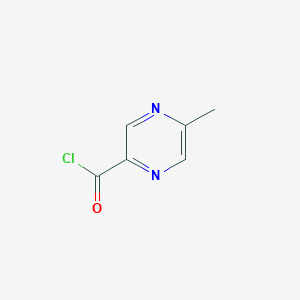

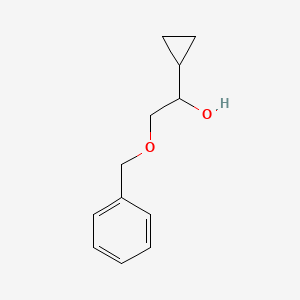

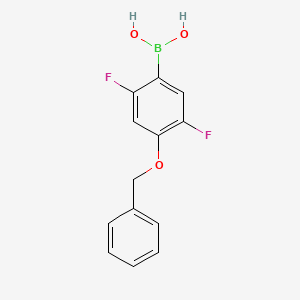

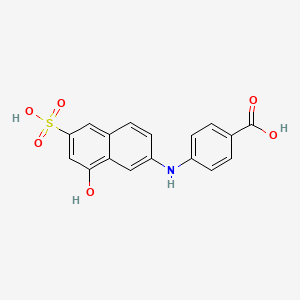

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Fluoro-2-methylbenzo[d]thiazole](/img/structure/B1316711.png)

![4-[(4-Methoxyphenyl)azo]-morpholine](/img/structure/B1316736.png)